[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Description
[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-14(21)11-22-16-18-17-15(12-7-3-1-4-8-12)19(16)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUOMUDSGDOION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The reaction conditions often involve the use of dry solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Catalytic Reactions
The compound acts as an organocatalyst in multicomponent reactions, particularly under eco-friendly conditions:
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Mechanism : The thio group and triazole ring enable non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to accelerate reaction rates .
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Applications :
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Facilitates C–C bond formation in enantioselective reactions.
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Enables asymmetric induction in cascade reactions (e.g., Diels-Alder, Michael additions).
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Reactivity in Other Processes
3.1 Hydrolysis and Functional Group Interconversion
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Acid Hydrolysis : Converts thioester groups to carboxylic acids (e.g., [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid from thioester precursors) .
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Basic Hydrolysis : Generates thiolate intermediates, which can react with electrophiles (e.g., aldehydes, ketones) .
3.2 Cyclization Reactions
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Thiosemicarbazide Cyclization : Under alkaline conditions, thiosemicarbazides form 1,2,4-triazole-3-thione derivatives, which can be further functionalized .
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Thiadiazole Formation : In acidic media, thiosemicarbazides cyclize to form 1,3,4-thiadiazole derivatives .
3.3 Nucleophilic Substitution
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The thio group undergoes S-alkylation with halogenated reagents (e.g., ethyl bromoacetate) to form ester derivatives (e.g., ethyl 2-[(triazolyl)sulfanyl]acetate) .
Spectroscopic and Structural Insights
Scientific Research Applications
Biological Activities
The compound has been shown to possess a range of biological activities:
- Antimicrobial Properties : Research indicates that compounds within the triazole family exhibit antimicrobial effects against various pathogens. [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid derivatives have been tested for their efficacy against bacteria and fungi. In certain studies, promising results were observed against resistant strains .
- Anticancer Activity : The structural features of triazoles allow for interactions with cellular targets involved in cancer progression. Preliminary studies suggest that this compound may influence pathways related to tumor growth and metastasis .
Applications in Drug Development
Given its diverse biological activities, this compound serves as a valuable building block in drug development:
Case Studies
Several studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives synthesized from this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes. The compound’s triazole ring can interact with enzymes or receptors, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Alprazolam: An anti-anxiety medication with a triazole ring structure.
1,2,4-Triazole-3-thiol derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioacetic acid moiety, which can impart distinct chemical and biological properties .
Biological Activity
[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C16H15N3O2S
- Molecular Weight: 313.374 g/mol
- CAS Registry Number: 54559-45-4
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves a two-step process:
- S-Alkylation of Triazole: The initial step involves the alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using halogenated acetals in the presence of a base like cesium carbonate to yield an S-alkylated intermediate.
- Deprotection and Isolation: The resulting compound is then deprotected using reagents such as formic acid to yield the final product. Characterization is performed using techniques like NMR and TLC to confirm the structure and purity .
Anticancer Properties
Recent studies indicate that compounds derived from triazole-thiol structures exhibit significant anticancer activity. For instance:
- A derivative of triazole-thiol was tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results demonstrated enhanced cytotoxicity particularly against melanoma cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N′-(dimethylamino)-2-(triazol-thio)acetohydrazide | IGR39 | 5.0 |
| N′-(hydroxy-nitrobenzylidene)-2-(triazol-thio)acetohydrazide | MDA-MB-231 | 10.0 |
| N′-(oxoindolin)-2-(triazol-thio)acetohydrazide | Panc-1 | 8.0 |
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown promising antimicrobial effects:
- Compounds were screened against various bacterial strains and exhibited potent activity comparable to standard antibiotics. For example, one derivative demonstrated significant antibacterial action against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation: The compound disrupts cellular signaling pathways critical for cancer cell survival and proliferation.
- Induction of Apoptosis: It promotes programmed cell death in malignant cells through intrinsic apoptotic pathways.
- Antimicrobial Mechanisms: The presence of sulfur in the triazole structure enhances its interaction with microbial enzymes and proteins, leading to cell lysis.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- A study involving a series of triazole derivatives showed that modifications at specific positions significantly increased their potency against resistant cancer cell lines.
- Clinical trials are ongoing to evaluate the safety and efficacy of these compounds in combination therapies for enhanced therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid under reflux in ethanol or water yields the target compound . Optimization of reaction time, solvent polarity, and stoichiometric ratios (e.g., 1:1 molar ratio of thiol to chloroacetic acid) is critical for achieving >80% purity. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to remove unreacted precursors .
Q. How is the structure of this compound confirmed experimentally?
- Structural validation involves integrated analytical techniques:
- Elemental analysis to confirm C, H, N, S content (e.g., deviations ≤0.3% from theoretical values) .
- IR spectroscopy to identify key functional groups (e.g., S-H stretching at 2550–2600 cm⁻¹ absence confirms thioether bond formation) .
- ¹H NMR to verify aromatic proton environments (e.g., phenyl groups at δ 7.2–7.8 ppm) and methylene protons (δ 3.8–4.2 ppm for SCH₂COO⁻) .
- Chromatography (TLC/HPLC) to confirm homogeneity (Rf ≈ 0.5 in ethyl acetate/hexane systems) .
Q. What methodologies are used to screen the antimicrobial activity of this compound?
- In vitro assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) are performed using disk diffusion or microdilution methods. Minimum inhibitory concentrations (MICs) are determined, with active derivatives showing MICs ≤16 µg/mL . Structure-activity relationships (SARs) suggest that methoxy or halogen substituents on phenyl rings enhance activity .
Advanced Research Questions
Q. How can computational tools predict the toxicity and pharmacokinetic properties of this compound derivatives?
- QSAR models and software like PASS Online predict acute toxicity (e.g., LD₅₀) and ADMET profiles. For example, derivatives with logP values <3.5 show reduced hepatotoxicity risks . Molecular docking against target enzymes (e.g., fungal CYP51) can rationalize antifungal activity .
Q. What experimental strategies address stability and degradation challenges during formulation studies?
- Forced degradation studies under acidic/alkaline, oxidative, and thermal stress (e.g., 40°C/75% RH for 6 months) identify degradation pathways. HPLC-MS analysis reveals major degradation products, such as triazole ring-opened metabolites . Stabilization strategies include salt formation (e.g., sodium or zinc salts) to enhance aqueous solubility and reduce hydrolysis .
Q. How do X-ray crystallography and DFT calculations resolve structural ambiguities in polymorphic forms?
- Single-crystal XRD (e.g., Mo-Kα radiation, λ = 0.71073 Å) provides precise bond lengths and angles (e.g., S–C bond = 1.81 Å). DFT/B3LYP optimization with 6-31G(d,p) basis sets validates experimental geometries (RMSD <0.02 Å). These methods confirm intramolecular interactions (e.g., π-π stacking between phenyl groups) that influence crystallinity .
Q. What synthetic modifications improve solubility without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
